molecular formula C22H21ClN4O2 B6535459 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1049253-68-0

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

Cat. No.: B6535459
CAS No.: 1049253-68-0
M. Wt: 408.9 g/mol
InChI Key: ZWPOQAKBXDXPKE-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine” is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . Pyridazinones are known to have a wide range of pharmacological profiles, including antifungal properties .


Synthesis Analysis

The synthesis of similar compounds involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The process involves a series of reactions, including intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures. It includes a pyridazinone ring and a piperazine ring, both of which are important structural motifs in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions and intramolecular cyclization . These reactions are mediated by polyphosphoric acid (PPA) .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological applications. Given the known properties of similar compounds, it could be of interest in the development of new drugs, particularly those targeting neurological conditions .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPOQAKBXDXPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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